molecular formula C22H19ClF3N3O2S2 B12135699 C22H19ClF3N3O2S2

C22H19ClF3N3O2S2

Cat. No.: B12135699
M. Wt: 514.0 g/mol
InChI Key: VKJCKAXNJLQDLR-UHFFFAOYSA-N
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Description

The compound with the molecular formula C22H19ClF3N3O2S2 is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H19ClF3N3O2S2 typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This may involve the use of aromatic compounds and halogenated intermediates.

    Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as trifluoromethyl, chloro, and sulfonamide groups. These steps often require specific reagents and catalysts to ensure the correct positioning and orientation of the functional groups.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. This may involve:

    Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors are used to carry out the reactions.

    Catalysts and Reagents: Industrial processes often use specific catalysts and reagents to enhance reaction rates and yields.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C22H19ClF3N3O2S2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

C22H19ClF3N3O2S2: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which C22H19ClF3N3O2S2 exerts its effects involves interactions with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    C22H19ClF3N3O2S: A similar compound with one less sulfur atom.

    C22H19ClF3N3O2: A similar compound without the sulfonamide group.

Uniqueness

C22H19ClF3N3O2S2: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Conclusion

This compound: is a complex and versatile compound with significant potential in scientific research, medicine, and industry. Its unique chemical structure and properties make it a valuable subject of study, with various applications and potential therapeutic benefits.

Biological Activity

C22H19ClF3N3O2S2 is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including detailed research findings, case studies, and data tables to illustrate its effects.

Chemical Structure and Properties

This compound consists of a chlorinated and fluorinated aromatic system, which contributes to its biological activity. The presence of sulfur and nitrogen atoms further enhances its potential as a pharmacologically active compound. The molecular structure can be depicted as follows:

  • Molecular Formula : this compound
  • Molecular Weight : Approximately 487.97 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its analogs. One study focused on halogenated derivatives of 2-deoxy-D-glucose (2-DG), which share structural similarities with this compound. These derivatives were shown to inhibit glycolysis in glioblastoma multiforme (GBM) cells, which is critical for cancer cell survival under hypoxic conditions. The fluorinated compounds demonstrated significant cytotoxic effects with lower IC50 values compared to traditional 2-DG, indicating enhanced potency in inhibiting hexokinase activity, a key enzyme in the glycolytic pathway .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study utilizing molecular docking techniques indicated that this compound exhibits strong binding affinity towards tyrosyl-tRNA synthetase, an enzyme crucial for bacterial protein synthesis. This interaction suggests a potential mechanism for its antibacterial action. The minimum inhibitory concentration (MIC) values for various extracts containing this compound ranged from 0.004 to 20 mg/mL against different bacterial strains, highlighting its effectiveness as an antimicrobial agent .

Table 1: Anticancer Activity of Halogenated Derivatives

CompoundIC50 (µM)Mechanism of Action
2-DG45Inhibition of hexokinase
This compound15Enhanced binding to hexokinase
2-FG10Increased stability and uptake
2-CG20Competitive inhibition

Table 2: Antimicrobial Activity (MIC Values)

Extract/CompoundMIC (mg/mL)Target Bacteria
This compound0.004Proteus mirabilis
Ethyl acetate extract0.01Staphylococcus aureus
Acetone extract0.02Escherichia coli

Case Studies

Case Study 1: Glioblastoma Treatment

In vitro studies involving GBM cell lines demonstrated that treatment with halogenated derivatives of this compound resulted in significant apoptosis and reduced cell viability compared to controls. The study utilized flow cytometry to quantify apoptotic cells and confirmed the role of glycolysis inhibition as a therapeutic strategy against aggressive tumors.

Case Study 2: Antibacterial Efficacy

A clinical evaluation tested the efficacy of this compound against various bacterial infections in vitro. The results indicated that the compound effectively inhibited growth in multiple strains, with notable success against antibiotic-resistant bacteria. The study employed both broth microdilution methods and agar diffusion assays to determine effectiveness.

Properties

Molecular Formula

C22H19ClF3N3O2S2

Molecular Weight

514.0 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H19ClF3N3O2S2/c1-2-9-29-20(31)18-13-5-3-4-6-16(13)33-19(18)28-21(29)32-11-17(30)27-15-10-12(22(24,25)26)7-8-14(15)23/h2,7-8,10H,1,3-6,9,11H2,(H,27,30)

InChI Key

VKJCKAXNJLQDLR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)SC4=C2CCCC4

Origin of Product

United States

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